[(6-Methylhept-5-EN-2-YL)oxy]benzene
Description
Properties
CAS No. |
88626-78-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
6-methylhept-5-en-2-yloxybenzene |
InChI |
InChI=1S/C14H20O/c1-12(2)8-7-9-13(3)15-14-10-5-4-6-11-14/h4-6,8,10-11,13H,7,9H2,1-3H3 |
InChI Key |
TUYHMSMGLLMYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
Reaction Mechanism and Conditions
The Williamson ether synthesis remains a cornerstone for aryl ether formation. For [(6-Methylhept-5-en-2-yl)oxy]benzene, this method involves:
- Alkyl Halide Preparation : 6-Methylhept-5-en-2-ol is converted to its corresponding bromide or iodide using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions.
- Phenoxide Generation : Benzene is deprotonated with a strong base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF).
- Etherification : The phenoxide reacts with 6-methylhept-5-en-2-yl halide at 60–80°C for 6–12 hours, yielding the target compound.
Key Data:
Mitsunobu Reaction
Protocol and Optimization
The Mitsunobu reaction offers superior stereochemical control, ideal for sterically hindered substrates:
- Reactants : Phenol and 6-methylhept-5-en-2-ol.
- Reagents : Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃).
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature.
Key Data:
Catalytic Hydroalkoxylation
Alkoxy Group Introduction via Reductive Etherification
Comparative Analysis of Methods
Challenges and Mitigation Strategies
- Steric Hindrance : The branched 6-methylhept-5-en-2-yl group impedes nucleophilic attack. Mitsunobu’s use of PPh₃ mitigates this by stabilizing transition states.
- Double Bond Stability : The 5-en moiety may isomerize under acidic conditions. Non-acidic catalysts (e.g., AuCl) preserve alkene geometry.
- Purification : Column chromatography (SiO₂, hexane/EtOAc) effectively separates the target from oligomeric byproducts.
Chemical Reactions Analysis
Types of Reactions
[(6-Methylhept-5-EN-2-YL)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the benzene ring.
Scientific Research Applications
[(6-Methylhept-5-EN-2-YL)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(6-Methylhept-5-EN-2-YL)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ar-Curcumene (1-Methyl-4-(6-methylhept-5-en-2-yl)-benzene)
- Structure : Benzene ring with a methyl group at position 1 and a 6-methylhept-5-en-2-yl group at position 3.
- CAS Number : 4176-17-4 .
- Occurrence : Found in Curcuma species and orchids (e.g., Xanthoxerampellia rufescens) .
- Biological Activity : Exhibits antimicrobial, anticancer, and anti-inflammatory properties .
- Key Difference : Lacks the oxygen atom in the side chain, reducing polarity compared to [(6-Methylhept-5-EN-2-YL)oxy]benzene.
Zingiberene
- Structure : (5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene, a bicyclic sesquiterpene.
- Occurrence : Major component of ginger (Zingiber officinale) essential oil .
- Biological Activity : Implicated in antioxidant and anticancer effects .
- Key Difference : Cyclohexene ring system introduces steric hindrance and alters reactivity compared to the linear ether chain in [(6-Methylhept-5-EN-2-YL)oxy]benzene.
Xanthorrhizol Derivatives
- Example: 4-(3-(2-Methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl)morpholine.
- Structure: Phenolic OH group replaced with a morpholine-linked propyl chain .
- Synthesis : Derived from xanthorrhizol via substitution reactions.
- Biological Activity : Weak caspase-7 inhibition (~15% activity), suggesting substituent-dependent efficacy .
- Key Difference: Extended alkylation enhances solubility but reduces membrane permeability compared to the parent phenoxy compound.
4-(6-Methylhept-5-en-2-yl)benzonitrile
- Structure : Benzene ring substituted with a nitrile group and 6-methylhept-5-en-2-yl chain.
- Synthesis : Photochemical C–C bond formation (52% yield) using 4-bromobenzonitrile .
- Key Difference: Electron-withdrawing nitrile group increases electrophilicity, contrasting with the electron-rich phenoxy group in [(6-Methylhept-5-EN-2-YL)oxy]benzene.
Comparative Analysis Table
Research Findings and Implications
Synthetic Accessibility: Photochemical methods (e.g., for benzonitrile derivatives) offer moderate yields but require specialized conditions, whereas Mitsunobu reactions are reliable for ether synthesis .
Biological Limitations : Derivatives with bulky substituents (e.g., morpholine in xanthorrhizol analogs) show reduced bioactivity, emphasizing the need for balanced lipophilicity .
Q & A
Q. What are the key synthetic routes for [(6-Methylhept-5-en-2-yl)oxy]benzene, and how do reaction conditions influence yield?
The compound is synthesized via a three-step sequence: Mitsunobu reaction, phthalimide deprotection, and acylation. In the Mitsunobu step, 6-methylhept-5-en-2-ol reacts with N-hydroxyphthalimide using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF at 0°C. The crude intermediate is deprotected with hydrazine hydrate in CH₂Cl₂:MeOH, followed by acylation with phenylchloroformate in CH₂Cl₂:H₂O. Yield optimization (50% over three steps) requires precise stoichiometry, low-temperature initiation, and silica-gel chromatography for purification .
Q. Which spectroscopic techniques are critical for characterizing [(6-Methylhept-5-en-2-yl)oxy]benzene derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent orientation (e.g., alkene geometry in the heptenyl chain).
- TLC : For monitoring reaction progress (e.g., Rf = 0.46 in 20% EtOAc/hexanes).
- HRMS : To validate molecular weight and purity.
- IR : For functional group identification (e.g., carbonyl or ether stretches). Multi-step characterization ensures structural fidelity and minimizes misassignment risks .
Q. How do steric and electronic factors influence the reactivity of the alkene moiety in [(6-Methylhept-5-en-2-yl)oxy]benzene?
The 5-en-2-yl alkene is sterically hindered by the 6-methyl group, limiting electrophilic addition. Electronic effects (e.g., conjugation with the ether oxygen) may stabilize carbocation intermediates in acid-catalyzed reactions. Computational modeling (e.g., DFT) is recommended to predict regioselectivity in derivatization .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data for [(6-Methylhept-5-en-2-yl)oxy]benzene derivatives?
Discrepancies in chemical shifts (e.g., alkene proton splitting) may arise from conformational flexibility or impurities. Solutions include:
- 2D NMR (COSY, NOESY) : To assign coupling pathways and spatial proximity.
- Variable-temperature NMR : To identify dynamic effects.
- Comparative analysis with analogous compounds (e.g., 1-methoxy-4-((2-(p-tolyloxy)allyl)oxy)benzene) .
Q. How can reaction pathways be optimized to improve selectivity in synthesizing [(6-Methylhept-5-en-2-yl)oxy]benzene analogs?
- Catalyst screening : Replace DIAD with newer azo reagents (e.g., ADDP) to reduce byproducts.
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Protecting group alternatives : Replace phthalimide with Boc groups for milder deprotection .
Q. What computational tools predict the physicochemical properties of [(6-Methylhept-5-en-2-yl)oxy]benzene for material science applications?
Tools like the ACD/Labs Percepta Platform (e.g., logP, solubility) and molecular docking software (e.g., AutoDock) can model interactions with biomolecules or polymers. Validate predictions experimentally via DSC (thermal stability) or HPLC (partition coefficients) .
Q. How do structural modifications (e.g., methoxy vs. boronate substituents) alter the biological activity of [(6-Methylhept-5-en-2-yl)oxy]benzene derivatives?
Substituents like boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhance hydrogen-bonding capacity, potentially improving binding to protein targets. Compare IC₅₀ values in enzyme inhibition assays and analyze SAR using X-ray crystallography .
Methodological Considerations
- Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm assignments .
- Safety Protocols : Use fume hoods and PPE during acylation steps (phenylchloroformate is toxic) .
- Literature Gaps : Prioritize peer-reviewed journals over commercial platforms (e.g., BenchChem) for reliable data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
